(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester
Overview
Description
(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a carbamic acid tert-butyl ester functional group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Nitration of Benzothiazole: The starting material, benzothiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Formation of Carbamic Acid Ester: The nitrated benzothiazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo reduction reactions to form amino derivatives.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The carbamic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzothiazoles: Electrophilic substitution reactions produce various substituted benzothiazoles.
Carbamic Acid: Hydrolysis of the ester group results in carbamic acid.
Scientific Research Applications
Chemistry:
Catalysis: (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: Benzothiazole derivatives, including this compound, have shown potential as antimicrobial agents against various pathogens.
Anti-inflammatory Agents: The compound may exhibit anti-inflammatory properties, making it a candidate for drug development.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Additives: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester is primarily related to its ability to interact with biological targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The benzothiazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
- (6-Nitro-benzothiazol-2-yl)-carbamic acid methyl ester
- (6-Nitro-benzothiazol-2-yl)-carbamic acid ethyl ester
- (6-Nitro-benzothiazol-2-yl)-carbamic acid isopropyl ester
Comparison:
- Structural Differences: The primary difference between these compounds lies in the ester group attached to the carbamic acid. The tert-butyl ester has a bulkier structure compared to the methyl, ethyl, and isopropyl esters.
- Reactivity: The bulkier tert-butyl group may influence the compound’s reactivity and steric interactions, potentially affecting its biological activity and applications.
- Applications: While all these compounds may share similar applications, the specific properties of the tert-butyl ester may make it more suitable for certain uses, such as in material science or as a ligand in catalysis.
Properties
IUPAC Name |
tert-butyl N-(6-nitro-1,3-benzothiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-12(2,3)19-11(16)14-10-13-8-5-4-7(15(17)18)6-9(8)20-10/h4-6H,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZUPMHKXNVDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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